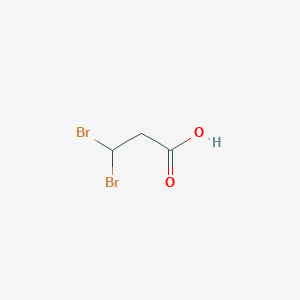

3,3-Dibromopropanoic acid

CAS No.: 5469-80-7

Cat. No.: VC19734982

Molecular Formula: C3H4Br2O2

Molecular Weight: 231.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5469-80-7 |

|---|---|

| Molecular Formula | C3H4Br2O2 |

| Molecular Weight | 231.87 g/mol |

| IUPAC Name | 3,3-dibromopropanoic acid |

| Standard InChI | InChI=1S/C3H4Br2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7) |

| Standard InChI Key | NFWAKSARCKVZTF-UHFFFAOYSA-N |

| Canonical SMILES | C(C(Br)Br)C(=O)O |

Introduction

Chemical and Structural Properties

3,3-Dibromopropanoic acid belongs to the class of α,β-dibromo carboxylic acids. Its molecular structure features a propanoic acid chain (CH<sub>2</sub>CHBr<sub>2</sub>COOH), with bromine atoms occupying the β-positions. Key inferred properties include:

The electron-withdrawing bromine atoms likely increase acidity compared to propanoic acid (pKa ~4.88), aligning with the pKa of 2.33 observed in 2,3-dibromopropionic acid . The compound’s reactivity is expected to involve decarboxylation or nucleophilic substitution at the brominated positions.

Synthesis Methods

While no direct synthesis protocols for 3,3-dibromopropanoic acid are documented, plausible routes can be extrapolated from related dibromination reactions:

Bromination of Propanoic Acid Derivatives

A potential method involves the bromination of acrylic acid or its derivatives using bromine (Br<sub>2</sub>) or hydrogen bromide (HBr) in the presence of oxidizing agents. For example, the synthesis of 2,3-dibromo-succinic acid from fumaric acid using HBr and hydrogen peroxide suggests a similar approach could apply to propanoic acid substrates.

Hypothetical Reaction Pathway:

Halogen Exchange Reactions

Bromine could replace other halogens (e.g., chlorine) in propanoic acid derivatives under radical or ionic conditions. For instance, 3,3-dichloropropanoic acid might undergo halogen exchange using HBr and a catalyst.

Applications and Uses

3,3-Dibromopropanoic acid’s applications are theorized based on its functional groups and analogs:

Analytical Chemistry

Like 2,3-dibromopropionic acid, it may serve as a surrogate standard in gas chromatography (GC) or nuclear magnetic resonance (NMR) for quantifying haloacids in environmental samples .

Pharmaceutical Intermediates

Dibrominated carboxylic acids are precursors in synthesizing bioactive molecules. For example, 3-(3-aminophenyl)-2,3-dibromopropanoic acid (structurally related) has been explored for antitumor activity.

Organic Synthesis

The compound could act as a building block for cross-coupling reactions (e.g., Suzuki-Miyaura) or elimination reactions to form α,β-unsaturated acids.

Comparative Analysis with Isomers

The positional isomerism influences reactivity: 2,3-dibromopropionic acid’s vicinal dibromide structure allows for elimination reactions, whereas 3,3-dibromopropanoic acid’s geminal configuration may favor substitution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume